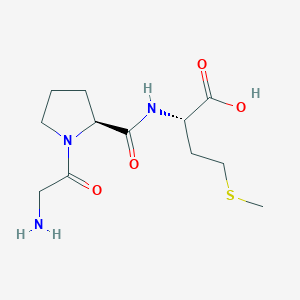
Gly-Pro-Met
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-Pro-Met can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis . The general steps include:
Loading the first amino acid: onto the resin.
Deprotecting the Fmoc group: to expose the amino group.
Coupling the next protected amino acid: using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repeating the deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleaving the peptide: from the resin and removing the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-Met can undergo various chemical reactions, including:
Oxidation: Methionine residues in peptides are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid can oxidize methionine residues.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce oxidized methionine.
Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH) can cleave peptide bonds.
Major Products Formed
Methionine sulfoxide: Formed from the oxidation of methionine.
Hydrolyzed peptides: Resulting from the cleavage of peptide bonds under hydrolytic conditions.
Scientific Research Applications
Gly-Pro-Met has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals.
Mechanism of Action
The biological activity of Gly-Pro-Met is primarily attributed to its antioxidant properties. The methionine residue plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. The peptide may also interact with specific molecular targets and signaling pathways, such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro: A dipeptide with similar structural features but lacking the methionine residue.
Met-enkephalin: A pentapeptide (Tyr-Gly-Gly-Phe-Met) with analgesic properties.
Bradykinin: A nonapeptide involved in blood pressure regulation and inflammation.
Uniqueness
Gly-Pro-Met is unique due to the presence of methionine, which imparts distinct antioxidant properties. This sets it apart from other peptides like Gly-Pro and Met-enkephalin, which have different biological activities and applications .
Properties
Molecular Formula |
C12H21N3O4S |
|---|---|
Molecular Weight |
303.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1 |
InChI Key |
OCPPBNKYGYSLOE-IUCAKERBSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


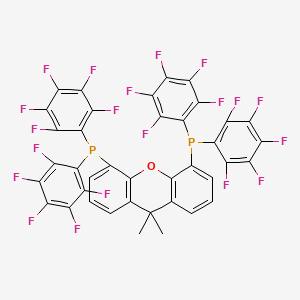
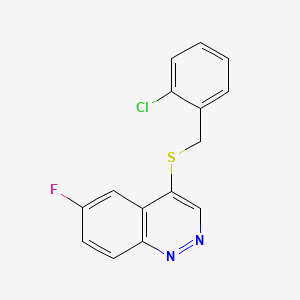
![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
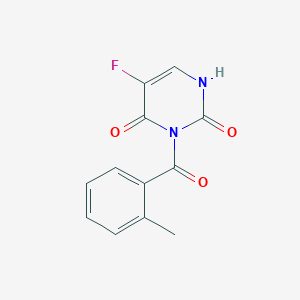
![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


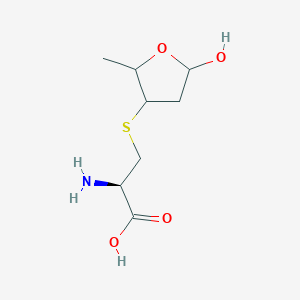
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)


![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
